4-Butyl-1,3-dioxolane

Physical Property Solvent Selection Thermal Stability

4-Butyl-1,3-dioxolane (CAS 72493-05-1) is a member of the alkyl-substituted 1,3-dioxolane class of heterocyclic organic compounds. It is characterized by a five-membered dioxolane ring bearing a butyl substituent at the 4-position.

Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
CAS No. 72493-05-1
Cat. No. B1194312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butyl-1,3-dioxolane
CAS72493-05-1
Synonyms4-butyldioxolane
Molecular FormulaC7H14O2
Molecular Weight130.18 g/mol
Structural Identifiers
SMILESCCCCC1COCO1
InChIInChI=1S/C7H14O2/c1-2-3-4-7-5-8-6-9-7/h7H,2-6H2,1H3
InChIKeyYEYPBZKGFVMRMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Butyl-1,3-dioxolane (CAS 72493-05-1): Technical Specifications and Procurement Overview for the Alkyl-Substituted Dioxolane


4-Butyl-1,3-dioxolane (CAS 72493-05-1) is a member of the alkyl-substituted 1,3-dioxolane class of heterocyclic organic compounds. It is characterized by a five-membered dioxolane ring bearing a butyl substituent at the 4-position . This compound is recognized primarily as a solvent and as a perfuming agent, with applications noted in fragrance compositions [1][2].

Why 4-Butyl-1,3-dioxolane Cannot Be Directly Substituted by Unsubstituted or Lower Alkyl 1,3-Dioxolanes


Direct substitution of 4-butyl-1,3-dioxolane with simpler 1,3-dioxolanes (e.g., unsubstituted DOL or 4-methyl-DOL) is not scientifically or industrially equivalent. The length of the alkyl substituent chain critically modulates physicochemical properties [1], olfactory character [2], and solvation behavior [3], which are the primary drivers for selection in procurement and application development. The following quantitative evidence details these specific, performance-altering differences.

4-Butyl-1,3-dioxolane: Quantified Differentiation Against Analogs for Scientific and Industrial Procurement


Elevated Boiling Point Range Compared to Unsubstituted and Lower Alkyl 1,3-Dioxolanes

The boiling point of 4-butyl-1,3-dioxolane is significantly higher than that of unsubstituted 1,3-dioxolane (DOL) and 4-methyl-1,3-dioxolane, and moderately higher than 4-ethyl-1,3-dioxolane . This difference is a direct consequence of the longer alkyl chain, which increases molecular weight and van der Waals interactions .

Physical Property Solvent Selection Thermal Stability

Significantly Reduced Vapor Pressure Relative to Lower Alkyl Dioxolanes

4-Butyl-1,3-dioxolane exhibits a markedly lower vapor pressure at room temperature (25°C) compared to unsubstituted 1,3-dioxolane and its 4-ethyl analog . This is a direct physical consequence of the increased molecular weight and enhanced intermolecular forces arising from the butyl chain .

Volatility Solvent Selection Process Safety

Class-Defining Use as a Perfuming Agent with a 'Fruity' Olfactory Profile

Patented applications define alkyl-substituted 1,3-dioxolanes, with R1 alkyl chains of 4 to 12 carbon atoms, as effective perfuming agents. 4-Butyl-1,3-dioxolane falls precisely within this claimed composition-of-matter range [1][2]. The claimed olfactory character for this class is described as 'vigorous, mainly fruity' [1].

Fragrance Olfactory Consumer Products

Reduced Water Solubility and Increased Hydrophobicity Relative to Shorter-Chain Analogs

The presence of a methyl group at the C-4 position of a 1,3-dioxolane ring markedly weakens its hydrophilic character [1]. Extending this substituent to a butyl group further decreases water solubility and increases hydrophobicity. The standard free energy of transfer (ΔGto) from water to the pure liquid phase provides a measure of this hydrophobicity [1].

Solubility Partitioning Hydrophobicity

4-Butyl-1,3-dioxolane: Recommended Application Scenarios Driven by Quantified Differentiation


High-Boiling Specialty Solvent for Elevated Temperature Processes

When a solvent with a boiling point in the range of 130–150 °C is required, 4-butyl-1,3-dioxolane provides a viable alternative to common solvents like toluene (BP 110.6 °C) or butyl acetate (BP 126 °C), but with the specific solvating properties of a cyclic ether . Its significantly higher boiling point compared to unsubstituted dioxolane (BP 75.6 °C) and 4-methyl-dioxolane (BP 84 °C) makes it the only member of the dioxolane class suitable for reactions requiring reflux at or above 130 °C under atmospheric pressure .

Fragrance Component for Formulating Fruity Notes

This compound is a candidate for use in perfumery compositions where a 'vigorous, mainly fruity' olfactory character is desired . It can be incorporated into consumer product formulations (e.g., soaps, detergents, cosmetics) at concentrations of 1-50% by weight of the total fragrance composition . This application is a primary, patent-backed use that distinguishes it from non-alkylated or shorter-chain dioxolanes, which lack this specific olfactory description.

Hydrophobic Component in Liquid-Liquid Extraction or Partitioning Studies

The enhanced hydrophobicity of 4-butyl-1,3-dioxolane, as inferred from structure-activity relationships and free energy of transfer data for alkyl-substituted dioxolanes , makes it a candidate for use as an organic phase in biphasic systems. Its lower water solubility compared to unsubstituted dioxolane and shorter-chain alkyl analogs improves phase separation and reduces cross-contamination in extraction processes .

Research Compound for Structure-Property Relationship (SPR) Studies on Cyclic Ethers

4-Butyl-1,3-dioxolane serves as a key reference compound for understanding how alkyl chain length modulates the fundamental properties of cyclic ether solvents. Its well-characterized physicochemical profile (boiling point, vapor pressure, density, refractive index) and its classification as a solvent [1] make it a valuable tool in computational chemistry and physical property modeling studies.

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